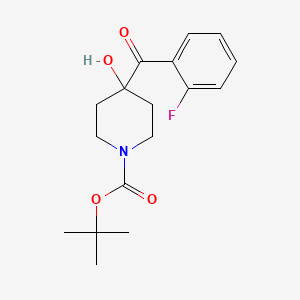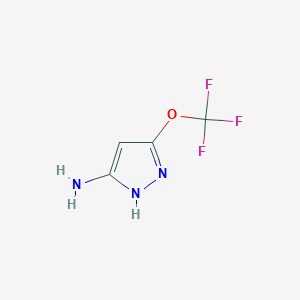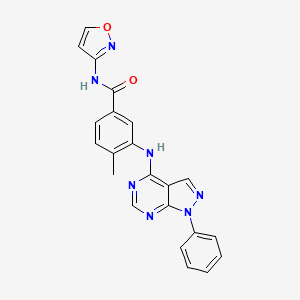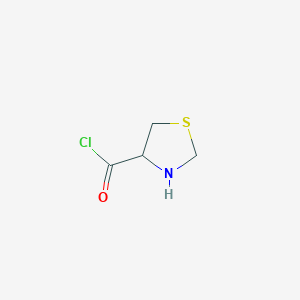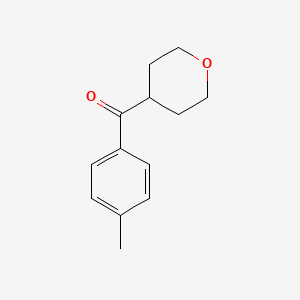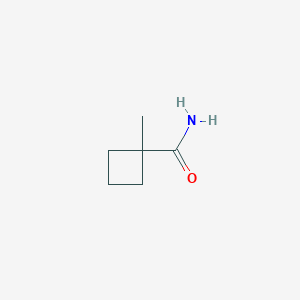
1-Methylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcyclobutanecarboxamide is an organic compound with the molecular formula C₆H₁₁NO It is a derivative of cyclobutanecarboxamide, where a methyl group is attached to the cyclobutane ring
Métodos De Preparación
1-Methylcyclobutanecarboxamide can be synthesized through several methods. One common synthetic route involves the phase transfer catalysis of simple 1,3-diols, followed by the transformation of a carboxyl group to a methyl group . This method provides good yields and is efficient for producing the cyclobutane skeleton.
In industrial settings, the production of this compound may involve more scalable processes, such as the use of specific catalysts and optimized reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
1-Methylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methylcyclobutanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Research into its biological activity and potential therapeutic uses is ongoing.
Medicine: It may have applications in drug development due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-Methylcyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and interactions depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Methylcyclobutanecarboxamide can be compared with other similar compounds, such as N-Methylcyclobutanecarboxamide. While both compounds share a similar core structure, the presence of different functional groups can lead to variations in their chemical properties and applications .
Similar compounds include:
- N-Methylcyclobutanecarboxamide
- Cyclobutanecarboxamide derivatives
These compounds may exhibit different reactivity, stability, and biological activity, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
1-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C6H11NO/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H2,7,8) |
Clave InChI |
WTDXUNSUFAVZIX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


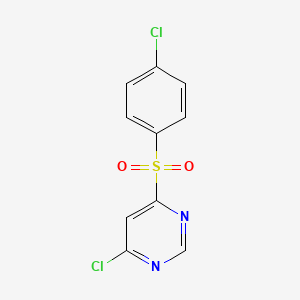
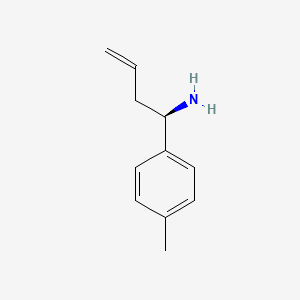
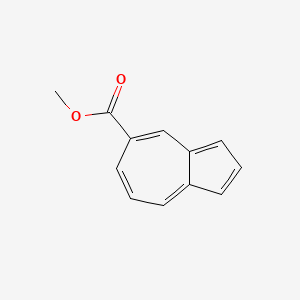

![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)

![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)
